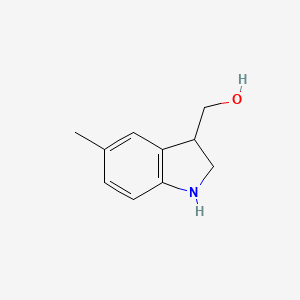![molecular formula C12H26N4O4Zn B13138653 zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
zinc;[(1S)-5-amino-1-carboxypentyl]azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of zinc, an essential trace element, and a specific organic ligand that contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
化学反応の分析
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
科学的研究の応用
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
作用機序
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds: Similar compounds to zinc;[(1S)-5-amino-1-carboxypentyl]azanide include other zinc-containing coordination complexes, such as zinc azide and organozinc compounds. These compounds share some chemical properties with this compound but differ in their specific ligands and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific organic ligand, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C12H26N4O4Zn |
|---|---|
分子量 |
355.7 g/mol |
IUPAC名 |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
InChIキー |
XYXBVHINGRJAOR-MDTVQASCSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
正規SMILES |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


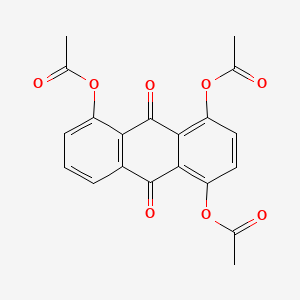
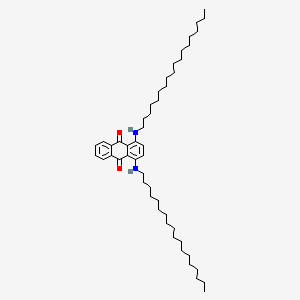
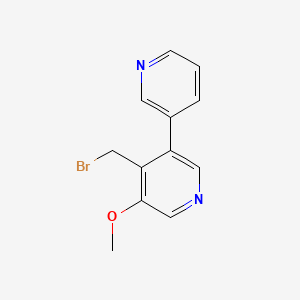
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
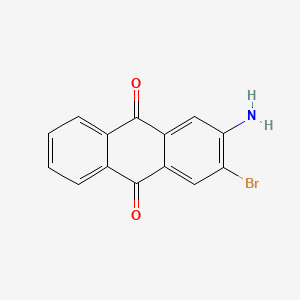
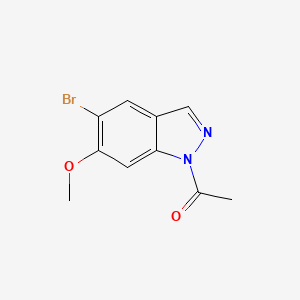
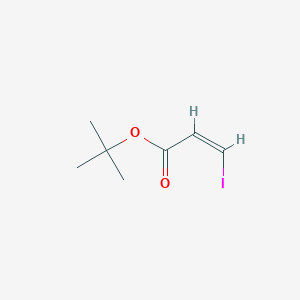
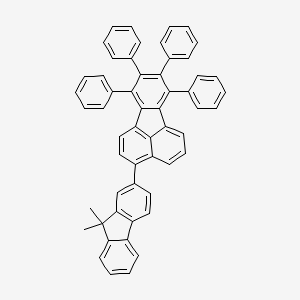


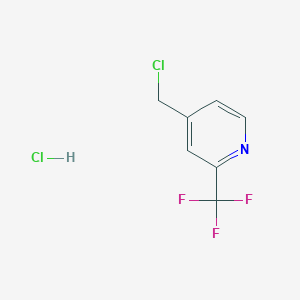
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

